molecular formula C8H7N3O B2694651 3-(1H-1,2,4-triazol-1-yl)phenol CAS No. 1192064-41-7

3-(1H-1,2,4-triazol-1-yl)phenol

Cat. No. B2694651
Key on ui cas rn: 1192064-41-7
M. Wt: 161.164
InChI Key: SHZZCMTYFATJGO-UHFFFAOYSA-N
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Patent
US08343990B2

Procedure details

1-[3-(benzyloxy)phenyl]-1H-1,2,4-triazole (250 mg, 0.995 mmol) was dissolved in 5 mL methanol. The solution was degassed and backfilled with nitrogen. Palladium on carbon (10% w/w, 106 mg, 0.1 mmol) was then added. The reaction vessel was degassed and backfilled with hydrogen 3 times and stirred under a hydrogen balloon at room temperature. The reaction was stirred overnight. It was then diluted with 5 mL acetone and filtered through a plug of silica gel (5 g), which was washed thoroughly with acetone. Concentration afforded the product as white solid. LRMS calc: 161.1; obs: 162.2 (M+1).
Name
1-[3-(benzyloxy)phenyl]-1H-1,2,4-triazole
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
106 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([N:15]2[CH:19]=[N:18][CH:17]=[N:16]2)[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>CO.[Pd]>[N:15]1([C:11]2[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][CH:12]=2)[CH:19]=[N:18][CH:17]=[N:16]1

Inputs

Step One
Name
1-[3-(benzyloxy)phenyl]-1H-1,2,4-triazole
Quantity
250 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)N1N=CN=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
106 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under a hydrogen balloon at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed
CUSTOM
Type
CUSTOM
Details
The reaction vessel was degassed
STIRRING
Type
STIRRING
Details
The reaction was stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
It was then diluted with 5 mL acetone
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel (5 g), which
WASH
Type
WASH
Details
was washed thoroughly with acetone
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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